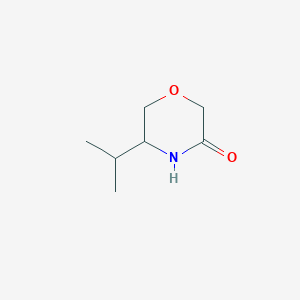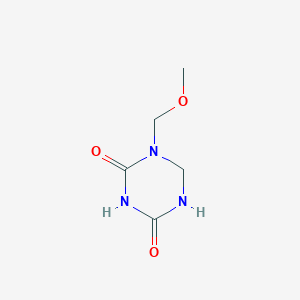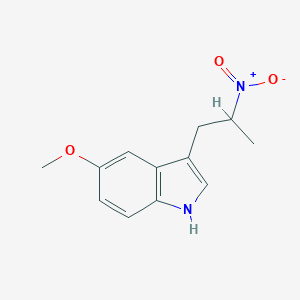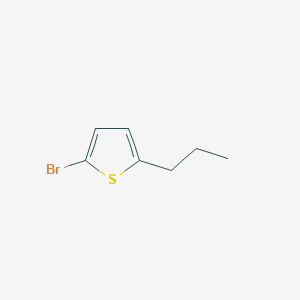
N-(2-hydroxyethyl)-N-methylacetamide
Vue d'ensemble
Description
N-(2-Hydroxyethyl)ethylenediamine is a derivative of piperazine with good mutual solubility in aqueous solution, a low melting point, and a high boiling point . It has been studied for its potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Synthesis Analysis
A study reported the synthesis of two acrylamide derivatives, namely: N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide (BHCA) and N-((2-hydroxyethyl)carbamothioyl)acrylamide (HCA). Their chemical structures were analyzed and confirmed using IR and 1H NMR .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .Chemical Reactions Analysis
In a study, biogenic acids were reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-hydroxyethyl)alkylamines were studied, including the isotherms of surface tension of these compounds on a liquid-gas interface in water and hydrochloric acid .Applications De Recherche Scientifique
- Field : Mineral Processing
- Summary : N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC) was synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz .
- Methods : The adsorption mechanisms between LPDC and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements and X-ray photoelectron spectroscopy (XPS) analysis .
- Results : The micro-flotation tests showed that LPDC exhibited excellent flotation performance. When the pulp was at natural pH and LPDC concentration was 25 mg/L, the apatite concentrate with a P2O5 recovery of 95.45% and P2O5 grade of 38.94% could be obtained from artificially mixed minerals .
- Field : Chemical Synthesis
- Summary : N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .
- Methods : The Zn-doped Cao nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .
- Results : The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature .
- Field : Biological Research
- Summary : HEPES [N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid)] is a general purpose buffer for biological research .
- Methods : Its applications include, tissue culture, Phosphorylation and photophosphorylation, fixative Transmission electron microscopy, protein synthesis, preventing binding to non-receptor materials .
- Results : Not specified .
Application in Mineral Processing
Application in Chemical Synthesis
Application in Biological Research
- Field : Pharmaceutical Industry
- Summary : Piperidines, which include N-(2-hydroxyethyl)-N-methylacetamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Field : Material Science
- Summary : Hydrogels based on poly(2-hydroxyethyl methacrylate-co-acrylamide) with N ′ N-methylene-bisacrylamide (MBA), without/with L-3,4-dihydroxyphenylalanine (DOPA) as a catecholic crosslinker, were prepared via free radical .
- Methods : The hydrogels were characterized by Fourier transform infrared spectroscopy (FT-IR), thermal analysis and swelling behavior analysis . The mechanical properties of hydrogels were determined .
- Results : The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
Application in Drug Design
Application in Material Science
Application in Biomedical Field
- Field : Chemical Engineering
- Summary : N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .
- Methods : The Zn-doped Cao nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .
- Results : The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature .
- Field : Material Science
- Summary : Hydrogels based on poly(2-hydroxyethyl methacrylate-co-acrylamide) with N ′ N-methylene-bisacrylamide (MBA), without/with L-3,4-dihydroxyphenylalanine (DOPA) as a catecholic crosslinker, were prepared via free radical .
- Methods : The hydrogels were characterized by Fourier transform infrared spectroscopy (FT-IR), thermal analysis and swelling behavior analysis . The mechanical properties of hydrogels were determined .
- Results : The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
Application in Catalysts
Application in Adhesives
Application in Oleamide Synthesis
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSKGKGKPGOOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440952 | |
| Record name | N-(2-hydroxyethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N-methylacetamide | |
CAS RN |
15567-95-0 | |
| Record name | N-(2-hydroxyethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyethyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















